molecular formula C17H21NO B4918197 1-(3-Naphthalen-1-yloxypropyl)pyrrolidine

1-(3-Naphthalen-1-yloxypropyl)pyrrolidine

Cat. No.: B4918197
M. Wt: 255.35 g/mol
InChI Key: HETLCZSMHXTKJR-UHFFFAOYSA-N
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Description

1-(3-Naphthalen-1-yloxypropyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety via a propyl linker. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and naphthalene structures imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Naphthalen-1-yloxypropyl)pyrrolidine typically involves the reaction of 3-bromopropyl naphthalene with pyrrolidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the pyrrolidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Naphthalen-1-yloxypropyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The pyrrolidine ring can participate in substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Alkylated and acylated pyrrolidine derivatives.

Scientific Research Applications

1-(3-Naphthalen-1-yloxypropyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Naphthalen-1-yloxypropyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

    1-(3-Naphthalen-1-yloxypropyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    1-(3-Naphthalen-1-yloxypropyl)morpholine: Contains a morpholine ring instead of pyrrolidine.

    1-(3-Naphthalen-1-yloxypropyl)pyrrole: Features a pyrrole ring instead of pyrrolidine.

Uniqueness: 1-(3-Naphthalen-1-yloxypropyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and naphthalene moiety, which imparts distinct chemical and physical properties. The pyrrolidine ring provides flexibility and the ability to form various interactions, while the naphthalene moiety contributes to the compound’s aromaticity and potential for π-π interactions.

Properties

IUPAC Name

1-(3-naphthalen-1-yloxypropyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-9-16-15(7-1)8-5-10-17(16)19-14-6-13-18-11-3-4-12-18/h1-2,5,7-10H,3-4,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETLCZSMHXTKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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